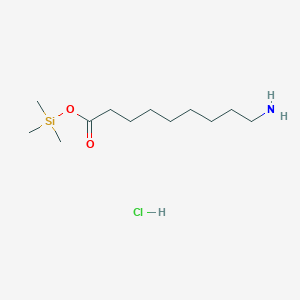
Trimethylsilyl 9-aminononanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 9-aminononanoate;hydrochloride is a chemical compound with the molecular formula C12H28ClNO2Si. It is a derivative of nonanoic acid, where the carboxyl group is esterified with a trimethylsilyl group, and the amino group is protonated to form a hydrochloride salt. This compound is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 9-aminononanoate;hydrochloride typically involves the esterification of 9-aminononanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 9-aminononanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethylsilyl 9-aminononanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 9-aminononanoate;hydrochloride involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during chemical synthesis. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 9-aminodecanoate;hydrochloride
- Trimethylsilyl 9-aminoundecanoate;hydrochloride
Uniqueness
Trimethylsilyl 9-aminononanoate;hydrochloride is unique due to its specific chain length and the presence of both a trimethylsilyl ester and an amino group. This combination of functional groups provides distinct reactivity and makes it suitable for specialized applications in synthesis and research.
Properties
CAS No. |
329315-17-5 |
|---|---|
Molecular Formula |
C12H28ClNO2Si |
Molecular Weight |
281.89 g/mol |
IUPAC Name |
trimethylsilyl 9-aminononanoate;hydrochloride |
InChI |
InChI=1S/C12H27NO2Si.ClH/c1-16(2,3)15-12(14)10-8-6-4-5-7-9-11-13;/h4-11,13H2,1-3H3;1H |
InChI Key |
WRKMXWSPMBJUMW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















